5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
Overview
Description
The compound “5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one” is a complex organic molecule. It has a linear formula of C22H18Br2N2O3 . The compound is part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound could involve several steps. One possible precursor could be 4,5-Dimethoxy-2-nitrobenzyl bromide , which is used as a photolabile protecting group in caging technology to develop pro-drugs . The synthesis of 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene has been reported using 6-nitroveratraldehyde as a starting reagent .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It contains a thiazolidinone ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. It also contains a benzylidene group attached to the thiazolidinone ring, and a nitrobenzyl group attached to the benzylidene group .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For instance, the nitro group could be reduced to an amino group under certain conditions. The bromo groups could also potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 518.208 . Other physical and chemical properties such as melting point, boiling point, and density are not available from the current information .Mechanism of Action
Properties
IUPAC Name |
(5E)-2-amino-5-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O4S/c18-12-3-6-14(11(7-12)8-15-16(22)20-17(19)26-15)25-9-10-1-4-13(5-2-10)21(23)24/h1-8H,9H2,(H2,19,20,22)/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBVCJOEXMJXTH-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C3C(=O)N=C(S3)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)N=C(S3)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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